2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol
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Overview
Description
2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol is a chemical compound with the molecular formula C10H21NO. It is known for its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and an aminoethanol moiety. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 4,4-dimethylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4,4-Dimethylcyclohexylamine and ethylene oxide.
Reaction Conditions: The reaction is typically conducted at elevated temperatures and pressures to facilitate the reaction between the amine and the epoxide.
Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Catalysts: Catalysts may be used to enhance the reaction rate and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:
Receptor Binding: The compound can bind to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4,4-dimethylcyclohexyl)ethan-1-ol hydrochloride: A similar compound with a hydrochloride salt form.
2-(4,4-Dimethylcyclohexyl)ethan-1-ol: A related compound lacking the amino group.
4,4-Dimethylcyclohexylamine: A precursor used in the synthesis of 2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-[(4,4-dimethylcyclohexyl)amino]ethanol |
InChI |
InChI=1S/C10H21NO/c1-10(2)5-3-9(4-6-10)11-7-8-12/h9,11-12H,3-8H2,1-2H3 |
InChI Key |
OOGMSQMRMVHXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NCCO)C |
Origin of Product |
United States |
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